6-(Ethylamino)pyridine-3-carboxylicacidhydrochloride
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Overview
Description
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a derivative of nicotinic acid and is known for its unique properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of ethylamine with pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
6-(Ethylamino)pyridine-3-carboxylic acid: This compound is similar in structure but lacks the hydrochloride salt form.
Nicotinic acid derivatives: Other derivatives of nicotinic acid share similar properties but differ in their specific functional groups and applications.
Uniqueness: 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
6-(ethylamino)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H |
InChI Key |
ZNHNRZQDXPEXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
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